
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their biological activity and have been studied for their potential therapeutic benefits. This compound, in particular, features a phenylselanyl group, which is a selenium-containing moiety, making it a valuable subject for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium reagents and 1-fluoropyridinium compounds, which act as oxidative functionalization reagents. The reaction typically proceeds under metal-free conditions, making it an environmentally friendly approach. The process involves the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry and oxidative selenofunctionalization can be applied. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the selenium moiety or alter the oxidation state of the compound.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction could produce simpler hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate has several scientific research applications:
Chemistry: It serves as a model compound for studying organoselenium chemistry and the reactivity of selenium-containing functional groups.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems, including its antioxidant and anticancer properties.
Medicine: Research into its therapeutic potential, particularly in the development of new drugs with selenium-based pharmacophores, is ongoing.
Industry: The compound’s unique properties may find applications in the development of new materials or as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate involves its interaction with molecular targets through the selenium moiety. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and biological activity. The compound may exert its effects by modulating oxidative stress, interacting with cellular thiols, or inhibiting specific enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate can be compared with other organoselenium compounds, such as:
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid with potential therapeutic benefits.
Selenourea: A compound used in organic synthesis and as a precursor to other selenium-containing molecules.
Eigenschaften
CAS-Nummer |
921755-04-6 |
|---|---|
Molekularformel |
C19H26O3Se |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
ethyl 4-oxo-3-phenylselanyl-2-propyloct-2-enoate |
InChI |
InChI=1S/C19H26O3Se/c1-4-7-14-17(20)18(23-15-12-9-8-10-13-15)16(11-5-2)19(21)22-6-3/h8-10,12-13H,4-7,11,14H2,1-3H3 |
InChI-Schlüssel |
IHLNOZHPFHGJTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(=C(CCC)C(=O)OCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
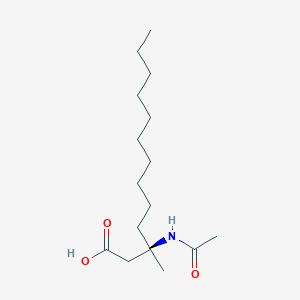
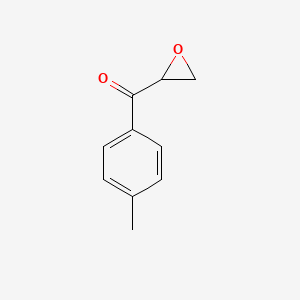
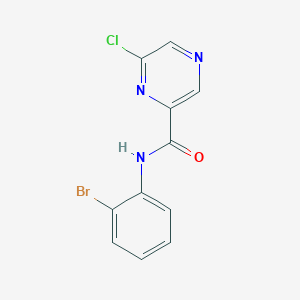
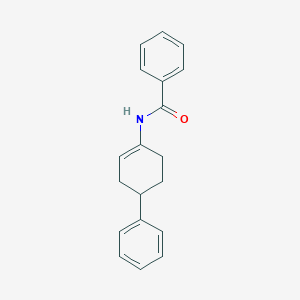
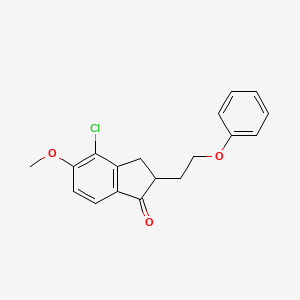
![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
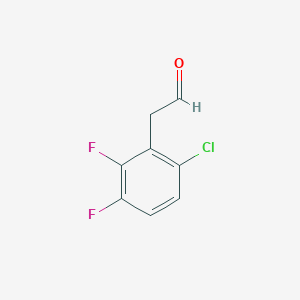
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
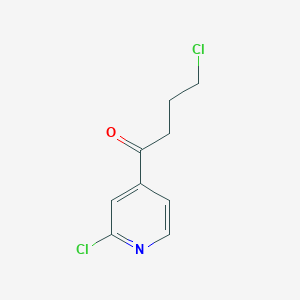
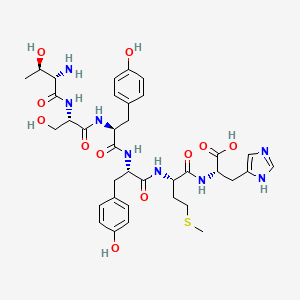
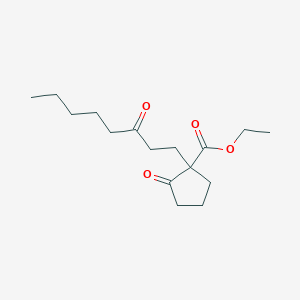
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
